3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid synthesis pathway
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[1] The target molecule, a polysubstituted pyrazole, is of considerable interest in medicinal chemistry and drug discovery.
It is important to note that while the initial request specified the 5-carboxylic acid isomer, the predominant and most readily accessible synthetic route, detailed herein, leads to the formation of the 4-carboxylic acid isomer. This pathway proceeds via a three-step sequence commencing with the condensation of 4-chloroacetophenone and phenylhydrazine, followed by a Vilsmeier-Haack formylation to construct the pyrazole ring, and culminating in the oxidation of the resulting aldehyde. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the replication and potential optimization of this process.
Synthesis Pathway Overview
The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is efficiently achieved in three sequential steps. The pathway begins with the formation of a hydrazone, which then undergoes cyclization and formylation in a single step, followed by a final oxidation to yield the target carboxylic acid.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the target compound and its intermediates.
Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)
This procedure involves the condensation reaction between 4-chloroacetophenone and phenylhydrazine.
-
Materials:
-
4-chloroacetophenone (10 mmol)
-
Phenylhydrazine (10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (few drops)
-
-
Procedure:
-
A solution of phenylhydrazine (10 mmol) in 20 mL of ethanol is prepared in a round-bottom flask.
-
4-chloroacetophenone (10 mmol) is added to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.[1]
-
The reaction mixture is heated to reflux at 60°C for 1-2 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water.
-
A yellow solid precipitate forms, which is collected by filtration.
-
The isolated product is purified by recrystallization from hot ethanol to yield the pure hydrazone.[1]
-
Step 2: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Aldehyde Intermediate)
This step utilizes the Vilsmeier-Haack reaction for the cyclization and formylation of the hydrazone intermediate.
-
Materials:
-
1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (10 mmol)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
-
Procedure:
-
The Vilsmeier-Haack reagent is prepared by adding POCl₃ (3.13 mL) dropwise to cooled DMF (0.59 mL) at 0 to -5°C.[1] A separate, more detailed source specifies adding POCl₃ (5 mL) to cold DMF (15 mL) with stirring at 273–278 K for 30 minutes.[2]
-
A solution of the hydrazone from Step 1 (10 mmol) in DMF is added in small portions to the Vilsmeier-Haack reagent, maintaining a reaction temperature of 60–65°C for 3-4 hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is gradually poured into crushed ice with continuous stirring.
-
The resulting solution is neutralized with solid NaHCO₃.
-
The precipitate that forms is filtered, dried, and purified by recrystallization from methanol to yield the aldehyde intermediate.[1]
-
Step 3: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Final Product)
This final step involves the oxidation of the pyrazole-4-carbaldehyde.
-
Materials:
-
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Potassium permanganate (KMnO₄)
-
Distilled water
-
Pyridine
-
-
Procedure:
-
The aldehyde intermediate (1 mmol) is dissolved in a mixture of water and pyridine.[3]
-
The mixture is heated to 60–65°C.[4]
-
An aqueous solution of potassium permanganate is added portion-wise to the heated solution until a persistent purple color is observed.
-
The reaction is stirred at this temperature until TLC analysis indicates the complete consumption of the starting aldehyde.
-
The reaction mixture is cooled, and the excess permanganate is quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite solution).
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford the final 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Quantitative Data
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 4-chloroacetophenone | C₈H₇ClO | 154.60 | Solid | - | 19 - 21 |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Liquid/Solid | - | 19 - 22 |
| 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine | C₁₄H₁₃ClN₂ | 244.72 | Yellow Solid | 90[1] | Not reported |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁ClN₂O | 282.73 | White Solid | 86 - 87.4[1][2] | 140 - 142[5] |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₆H₁₁ClN₂O₂ | 298.72 [6] | Solid | ~85*[4] | Not reported |
*Yield reported for a structurally analogous compound under similar reaction conditions.
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C16H11ClN2O2 | CID 829984 - PubChem [pubchem.ncbi.nlm.nih.gov]
